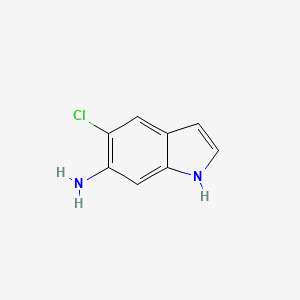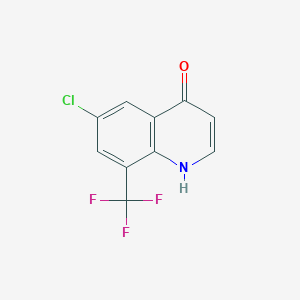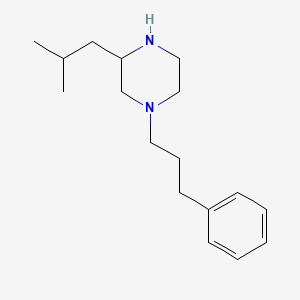
3-(2-甲基丙基)-1-(3-苯基丙基)哌嗪
描述
3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine, also known as BZP, is a synthetic compound that belongs to the family of piperazines. It is a psychoactive drug that has been used as a recreational drug due to its stimulant properties. However, it has also been studied for its potential medical applications, particularly in the field of neuroscience.
科学研究应用
药理评价
- Kumar等人(2017年)合成了一系列新颖的4-甲基哌嗪衍生物,包括3-(2-甲基丙基)-1-(3-苯基丙基)哌嗪,并在小鼠中研究了它们的抗抑郁和抗焦虑活性。这些化合物在Porsolt的行为绝望测试和十字迷宫方法中显示出显著活性,表明具有潜在的药理应用(Kumar et al., 2017)。
阿片受体拮抗作用
- Carroll等人(2010年)报告称,某些与3-(2-甲基丙基)-1-(3-苯基丙基)哌嗪相关的4-(3-苯基丙基)哌嗪衍生物作为纯阿片受体拮抗剂。这些化合物,包括N-苯基丙基(3S)-3-甲基-4-(3-羟基苯基)哌嗪,在阿片受体上表现出高效力(Carroll et al., 2010)。
多巴胺摄取抑制
- Ironside等人(2002年)描述了GBR-12909的规模化合成,这是一种多巴胺摄取抑制剂,包括3-(2-甲基丙基)-1-(3-苯基丙基)哌嗪结构。这项研究强调了该化合物在与多巴胺摄取相关的疾病的治疗剂方面的重要性(Ironside et al., 2002)。
黑色素皮质素-4受体拮抗作用
- Chen等人(2007年)鉴定了一种针对黑色素皮质素-4受体的有效且选择性拮抗剂,一种哌嗪衍生物,暗示了在治疗恶病质等疾病方面的潜在应用(Chen et al., 2007)。
长效治疗剂的开发
- Hsin等人(2002年)合成了4-(3-苯基丙基)哌嗪的羟基衍生物(与感兴趣的化合物相关),用于治疗可卡因滥用。这些化合物显示出对多巴胺和血清素转运蛋白的选择性结合,表明它们在长效治疗中的潜力(Hsin et al., 2002)。
抗癌活性
- Jiang等人(2007年)研究了大鼠体内一种新型4-甲基哌嗪衍生物的代谢,该化合物表现出显著的抗癌活性和低毒性,表明在癌症治疗中具有潜在应用(Jiang et al., 2007)。
属性
IUPAC Name |
3-(2-methylpropyl)-1-(3-phenylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-15(2)13-17-14-19(12-10-18-17)11-6-9-16-7-4-3-5-8-16/h3-5,7-8,15,17-18H,6,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMXPIBGDPNBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425295.png)
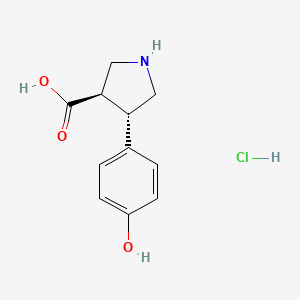
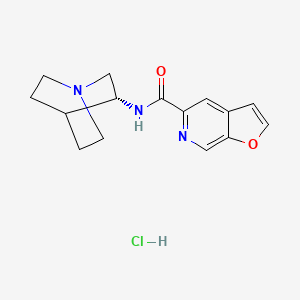
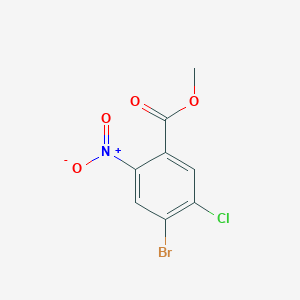
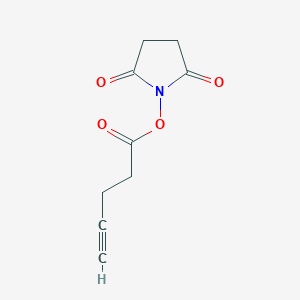
![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)
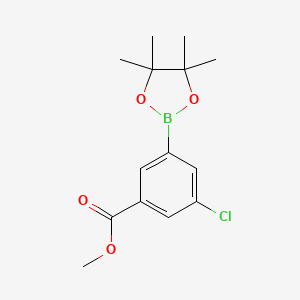
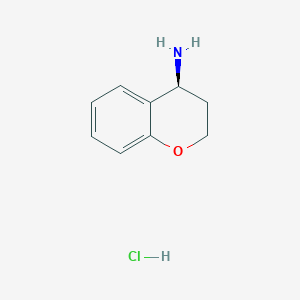
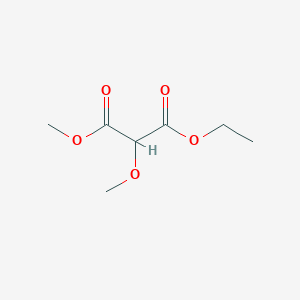
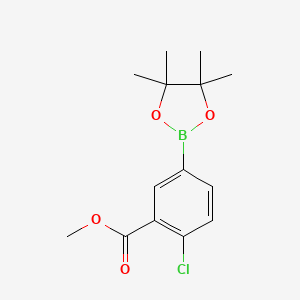
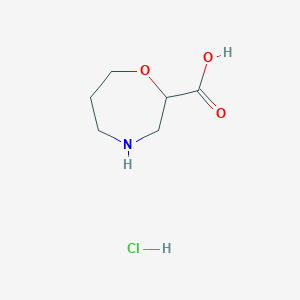
![5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1425313.png)
